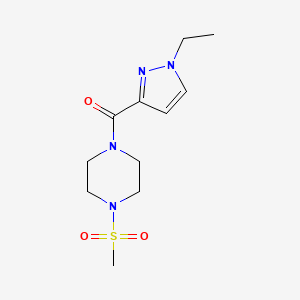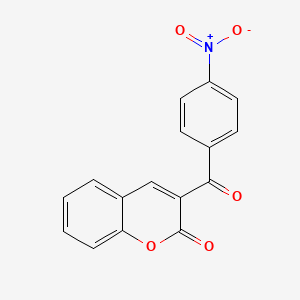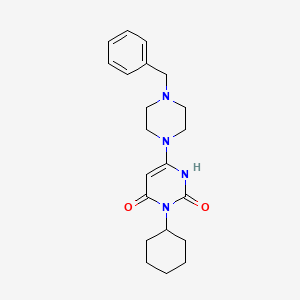![molecular formula C23H21ClN4O5S B6576776 2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide CAS No. 393834-75-8](/img/structure/B6576776.png)
2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
Vue d'ensemble
Description
“2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide” is a chemical compound with the molecular formula C12H8ClN3O3 . It is a non-polymer and has a molecular weight of 277.663 . This compound is an important intermediate for synthesizing bactericides, plant growth regulators, antibiotics, and other medicaments .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 2-hydroxy-5-nitropyridine with phosphorus oxychloride and phosphorus pentachloride at 100-105°C for 5 hours . The phosphorus oxychloride is then recovered by distillation under reduced pressure, and the remainder is slowly poured into ice water, fully stirred, and then neutralized to a pH of 8-9 with a 40wt% aqueous sodium hydroxide solution .Molecular Structure Analysis
The molecular structure of this compound can be represented by the isomeric SMILES string: c1cc(c(cc1N+[O-])C(=O)Nc2ccncc2)Cl . This indicates that the molecule contains a chloro group (Cl), a nitro group (N+[O-]), and a benzamide group (C(=O)Nc2ccncc2) attached to a benzene ring.Physical And Chemical Properties Analysis
This compound has a molecular weight of 277.663 and is a non-polymer . It has 27 atoms, 0 chiral atoms, and 28 bonds, with 12 of these being aromatic bonds . Its formal charge is 0 .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reagent
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium2-Chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide serves as a boron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.
Pharmaceutical Intermediates
This compound finds use as a pharmaceutical intermediate. Its unique structure may contribute to the development of novel drugs or therapeutic agents . Researchers explore its potential in drug discovery and optimization.
Trifluoromethyl Group Modification
The introduction of trifluoromethyl (CF~3~) groups into organic molecules can enhance their biological activity. For instance, a molecule containing a CF3 group attached to a tertiary stereogenic center exhibited improved drug potency by lowering the pKa of a cyclic carbamate through hydrogen bonding interactions with proteins . Investigating similar modifications with our compound could yield promising results.
Synthesis of Piperazine Derivatives
2-Chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide: serves as a starting material for synthesizing 5-(4-substituted piperazin-1-yl)-2-nitroanilines and 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates . These derivatives may have applications in medicinal chemistry or materials science.
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O5S/c24-21-11-8-18(28(30)31)14-20(21)23(29)26-17-6-9-19(10-7-17)34(32,33)27-13-2-1-5-22(27)16-4-3-12-25-15-16/h3-4,6-12,14-15,22H,1-2,5,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGFBSYFMKWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6576693.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6576705.png)
![ethyl 4-{[(2Z)-3-carbamoyl-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B6576706.png)

![2-(1,2-benzoxazol-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6576726.png)
![N-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonamido]phenyl}acetamide](/img/structure/B6576734.png)
![1-(4-chloropyridine-2-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine](/img/structure/B6576736.png)



![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B6576788.png)
![2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-2-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B6576789.png)
![3-(furan-2-yl)-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B6576797.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6576803.png)